molecular formula C21H25N5O2 B11247301 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-dimethylphenyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11247301
M. Wt: 379.5 g/mol
InChI Key: YJNCMZBNXWXLEE-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring through cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The final step involves coupling the pyrazole and pyrimidine intermediates with the acetamide group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N5O2/c1-12-7-8-18(13(2)9-12)23-19(27)11-25-20(28)16(5)17(6)22-21(25)26-15(4)10-14(3)24-26/h7-10H,11H2,1-6H3,(H,23,27)

InChI Key

YJNCMZBNXWXLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C)C

Origin of Product

United States

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